molecular formula C18H12IN3OS B4586308 5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4586308
M. Wt: 445.3 g/mol
InChI Key: UVJNQSCQXAYKHE-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C18H12IN3OS and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.97458 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of novel thiazolo-[3,2-b][1,2,4]triazole derivatives has been explored extensively. These compounds exhibit significant antimicrobial properties, with some showing potent antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Their structural novelty and biological activity highlight their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antitumor and Anticancer Applications

Research into thiazolo[3,2-b][1,2,4]triazole derivatives has also uncovered their potential antitumor properties. These compounds have been evaluated for their activity against various cancer cell lines, with some showing promising results in inhibiting tumor growth. This suggests that such compounds could be useful in the search for new anticancer therapies. Notably, a study on the synthesis and biological evaluation of novel thiazolo[3,2-b][1,2,4]triazole-6-ones as potential anticancer agents found that derivatives exhibited significant activity against cancer cell lines, indicating their potential as anticancer agents (Holota et al., 2021).

Antioxidant Properties

Several studies have focused on the antioxidant potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have been shown to exhibit varying degrees of antioxidant activity, which is beneficial for protecting cells from oxidative stress-related damage. This activity indicates their potential use in therapies aimed at diseases linked to oxidative stress (Yüksek et al., 2015).

Molecular Docking and EGFR Inhibition

Molecular docking studies have revealed that some benzimidazole derivatives bearing the 1,2,4-triazole moiety can act as effective EGFR inhibitors, demonstrating the role of such compounds in targeting specific molecular pathways involved in cancer. This insight is crucial for the development of targeted cancer therapies (Karayel, 2021).

Properties

IUPAC Name

(5Z)-5-[(4-iodophenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c1-11-2-6-13(7-3-11)16-20-18-22(21-16)17(23)15(24-18)10-12-4-8-14(19)9-5-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJNQSCQXAYKHE-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)I)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(4-iodobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.